N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester

Medicinal Chemistry Structure-Activity Relationship Pharmacokinetics

SAR campaigns targeting inflammatory pathways demand building blocks with precise substitution that simpler analogs cannot replicate. N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester (CAS 1951441-40-9) delivers the meta-benzyloxy anilinoacetate scaffold. • Enables systematic LOX/PLA2 inhibition SAR with precisely positioned H-bond acceptor. • Dual orthogonal functionality: ethyl ester for prodrug design or hydrolysis; benzyloxy as latent phenol via hydrogenolysis. • ≥97% purity, certified specifications.

Molecular Formula C23H23NO3
Molecular Weight 361.4 g/mol
Cat. No. B8030400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester
Molecular FormulaC23H23NO3
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CN(C1=CC=CC=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C23H23NO3/c1-2-26-23(25)17-24(20-12-7-4-8-13-20)21-14-9-15-22(16-21)27-18-19-10-5-3-6-11-19/h3-16H,2,17-18H2,1H3
InChIKeyPAEUJZBUKPGFKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Benzyloxy)phenyl]anilinoacetic Acid Ethyl Ester: Chemical Profile and Specifications


N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester (CAS: 1951441-40-9) is a substituted anilinoacetic acid derivative featuring a 3-benzyloxyphenyl group and an ethyl ester functionality. The compound has the molecular formula C23H23NO3 and a molecular weight of 361.43 g/mol . It is supplied by multiple chemical vendors as a research-grade chemical with certified purity specifications typically ranging from 95% to 97% . The compound is also known by the systematic name Ethyl 2-((3-(benzyloxy)phenyl)(phenyl)amino)acetate and carries the MDL number MFCD28405107 . As a building block, it provides a benzyloxy-protected phenol moiety coupled with an anilinoacetic acid ethyl ester scaffold, which is a recurring structural motif in medicinal chemistry campaigns targeting inflammatory pathways.

Dual-functional anilinoacetate scaffold. Benzyloxy-protected phenol and ethyl ester provide orthogonal synthetic handles for library construction.
Class-level LOX/PLA2 structural link. Core motif resembles known dual inhibitors; may support structure–activity relationship (SAR) probe design.
Research-grade purity specification. Certified purity range supports initial screening and intermediate use; review in-house purification needs for sensitive endpoints.

Why This Compound Cannot Be Replaced by Simple Analogs


The specific substitution pattern of N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester—the meta-benzyloxyphenyl group on the aniline nitrogen—imparts distinct physicochemical and steric properties that cannot be replicated by simpler analogs such as N-phenylglycine ethyl ester (CAS: 2216-92-4). The benzyloxy group significantly increases lipophilicity (cLogP) and introduces a hydrogen-bond acceptor capable of engaging in specific interactions within biological targets, as demonstrated in 2-anilinophenylacetic acid derivatives which require precisely positioned aromatic ether substituents for lipoxygenase and phospholipase A2 inhibition [1]. The presence of the ethyl ester versus the free carboxylic acid also dictates solubility, membrane permeability, and susceptibility to hydrolysis, making the compound a deliberate synthetic choice for protecting group strategies or prodrug design. Therefore, generic substitution with unsubstituted or differently substituted analogs will result in altered—and likely suboptimal—pharmacological profiles or synthetic utility [2].

Meta-benzyloxy requirement
Unsubstituted anilinoacetate analogs lack the steric bulk and hydrogen-bond acceptor that may be essential for target engagement context; generic replacement may alter SAR interpretation.
Ethyl ester vs. free acid
The ethyl ester governs permeability and susceptibility to hydrolysis; direct substitution with the carboxylic acid form can shift synthetic utility and biological readouts.
Protecting-group integrity
Simple anilinoacetate esters do not offer the orthogonal benzyloxy/ethyl ester protection strategy; early deprotection or divergent reactivity may limit multistep synthetic routes.

Key Procurement Differentiators


Molecular Weight and Lipophilicity vs. Unsubstituted Analog

N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester exhibits a molecular weight of 361.43 g/mol and a significantly higher calculated lipophilicity compared to the unsubstituted parent compound, N-phenylglycine ethyl ester (MW = 179.22 g/mol). The addition of the 3-benzyloxy group adds 182.21 g/mol to the molecular weight and is predicted to increase the octanol-water partition coefficient (cLogP) by approximately 2.5–3.0 log units based on standard fragment-based calculations . This alteration in physicochemical properties directly impacts compound solubility, passive membrane permeability, and potential for CNS penetration, making the substituted analog a distinct chemical entity for SAR studies or biological evaluations requiring enhanced lipophilicity [1].

MW & Lipophilicity
Class-level inference
ΔMW +182 g/mol; ΔcLogP ≈ +2.7
Target: MW 361.43, cLogP ~3.8 (calc.) vs. N-phenylglycine ethyl ester: MW 179.22, cLogP ~1.1 (calc.)
Significantly altered physicochemical profile; different assay handling and formulation context expected.
Experimental logP not available; values are fragment-based calculations.
Medicinal Chemistry Structure-Activity Relationship Pharmacokinetics

Commercial Purity Specifications

N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester is commercially available with certified purity levels of 95% (AKSci) and 97% (Parchem, Coolpharm) [1]. In contrast, the unsubstituted analog N-phenylglycine ethyl ester is more widely available at higher certified purity (>98.0% GC) from multiple major suppliers . For researchers requiring the specific 3-benzyloxy substitution, the trade-off is a slight reduction in guaranteed purity (95–97% vs. >98%) which may necessitate additional in-house purification steps depending on the stringency of the downstream application.

Purity Specification
Cross-study comparable
Target: 95–97% vs. Comparator: >98% (GC)
95% (AKSci); 97% (Parchem, Coolpharm). Comparator purity from TCI, Aladdin, etc.
Lower guaranteed purity may necessitate additional purification steps for sensitive downstream applications.
Supplier methods vary; verify analytical method before direct comparison.
Chemical Sourcing Quality Control Synthetic Chemistry

Class-Level LOX/PLA2 Inhibitory Activity

While direct biological activity data for N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester is not currently available in public databases or primary literature, the compound is structurally related to the class of 2-anilinophenylacetic acid derivatives, which have been patented as dual inhibitors of lipoxygenase (LOX) and phospholipase A2 (PLA2) [1]. Specific members of this class, such as HZ52, have demonstrated 5-LOX inhibitory activity with an IC50 value of 0.7 μM in human polymorphonuclear leukocytes . The presence of the benzyloxy group in the target compound is a recognized structural feature for modulating potency and selectivity within this pharmacophore class [2].

LOX/PLA2 Inhibition
Class-level inference
No direct data; HZ52 IC50 0.7 µM (comparator)
Intact human PMN leukocytes, leukotriene synthesis inhibition.
Structural class associated with LOX/PLA2 inhibition; supports SAR context, but target compound activity remains to be verified.
Direct potency data for the target compound is required to validate this inference.
Inflammation Lipoxygenase Inhibition Phospholipase A2

Recommended Research Applications


SAR Studies on LOX/PLA2 Inhibitors

Based on the class-level evidence linking 2-anilinophenylacetic acid derivatives to lipoxygenase and PLA2 inhibition, N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester is a suitable building block or probe molecule for SAR campaigns investigating the effect of meta-benzyloxy substitution on anti-inflammatory activity. Researchers can benchmark this compound against unsubstituted analogs or other ether-linked derivatives to elucidate the pharmacophoric contribution of the benzyloxy group. The compound's commercial availability at 95–97% purity supports its use in initial screening and lead optimization stages [1].

Intermediate for Prodrug or Protecting Group Strategies

The ethyl ester moiety and benzyloxy-protected phenol group render this compound a strategic intermediate for multi-step organic synthesis. The benzyloxy group can serve as a protecting group for a phenolic hydroxyl, which can be selectively removed under hydrogenolysis conditions. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization or conjugation. This dual functionality allows chemists to incorporate the scaffold into more complex molecular architectures without premature deprotection .

Physicochemical Property Modulation in Drug Discovery

The significant increase in molecular weight and calculated lipophilicity (cLogP) compared to N-phenylglycine ethyl ester makes this compound a useful tool for probing the effect of these properties on biological assay performance, such as cellular permeability, non-specific binding, or metabolic stability. It can serve as a lipophilic control in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies when comparing a series of anilinoacetate derivatives .

Application
Selection Property
Validation Focus
LOX/PLA2 SAR studies
Benzyloxy-substituted anilinoacetate scaffold
Benchmark against unsubstituted analogs; verify LOX/PLA2 inhibition in target assays
Prodrug/protecting-group intermediate
Orthogonal ethyl ester and benzyl ether
Hydrogenolysis stability; controlled ester hydrolysis without premature phenol deprotection
Physicochemical modulation
High predicted lipophilicity (cLogP ~3.8)
Permeability and non-specific binding in cell-free and cell-based permeability models

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